Sarmazenil - 78771-13-8

Sarmazenil

Catalog Number: EVT-281916
CAS Number: 78771-13-8
Molecular Formula: C15H14ClN3O3
Molecular Weight: 319.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sarmazenil is a benzodiazepine analogue classified as a partial inverse agonist at the benzodiazepine receptor (BZR), a subunit on the GABAA receptor complex. [, , ] Unlike full inverse agonists, which produce opposite effects to agonists, partial inverse agonists elicit submaximal effects. [] This characteristic makes Sarmazenil a valuable tool in scientific research for investigating the functions of the GABAA/BZR complex and related neurological processes.

Molecular Structure Analysis

Although the provided papers don't provide a detailed molecular structure analysis of Sarmazenil, paper [] mentions that its molecular structure and stereoelectronic properties are associated with its weak inverse agonistic activity at the omega modulatory sites (benzodiazepine receptors). This paper compares Sarmazenil to other benzodiazepine receptor ligands, bretazenil and flumazenil, highlighting the structural features contributing to their different intrinsic efficacies.

Chemical Reactions Analysis

Notably, Sarmazenil exhibits unique binding characteristics compared to the BZR antagonist flumazenil. [] While flumazenil binding is abolished by both flumazenil and clonazepam, Sarmazenil binding to granule cells in the cerebellum remains unaffected by these compounds. [] This suggests that Sarmazenil may bind to an α6-containing GABAA receptor complex, unlike flumazenil. [] This unique binding profile makes Sarmazenil a useful tool for studying specific GABAA receptor subtypes and their functions.

Applications

Sarmazenil is widely used in scientific research to investigate the GABAA/BZR complex's role in various neurological and physiological processes. [, , , ] By comparing its effects to those of full agonists, antagonists, and inverse agonists, researchers can better understand the complex pharmacology of the BZR and develop more targeted therapies for neurological and psychiatric disorders.

Sarmazenil's ability to elicit a distinct behavioral profile in animal models makes it a useful tool for studying anxiety and seizures. [, ] For instance, in mice trained to discriminate between pentylenetetrazol (PTZ), a convulsant, and saline, Sarmazenil substituted for PTZ, indicating its anxiogenic-like effects. [] Furthermore, Sarmazenil antagonized the PTZ-like discriminative stimulus effects of flurothyl, another convulsant vapor, demonstrating its potential as an anticonvulsant. [, ] These findings suggest that Sarmazenil can be used to further explore the mechanisms underlying anxiety and seizures.

Sarmazenil's ability to precipitate withdrawal symptoms in animals chronically treated with benzodiazepines makes it a valuable tool for assessing the dependence liability of new BZR ligands. [, , ] By comparing the severity of withdrawal symptoms precipitated by Sarmazenil to those elicited by other BZR ligands, researchers can predict the dependence potential of new drugs. [, ] This has significant implications for developing safer and less addictive anxiolytics and hypnotics.

Flumazenil

Compound Description: Flumazenil is a potent and specific benzodiazepine receptor (BZR) antagonist [, ]. It is often used to reverse the effects of benzodiazepine overdose and is also being investigated for its potential in treating other conditions such as hepatic encephalopathy [].

Clonazepam

Relevance: Clonazepam's binding profile to the GABAA/benzodiazepine receptor complex was compared to Sarmazenil []. Unlike sarmazenil, which showed additional binding in the cerebellum, likely due to interaction with an α6-containing complex, clonazepam's binding was abolished by flumazenil in all brain regions, indicating a different binding profile [].

Midazolam

Relevance: Sarmazenil effectively reversed the electroencephalographic (EEG) changes induced by midazolam during anesthesia in ponies []. This finding demonstrates sarmazenil's ability to antagonize the effects of benzodiazepines like midazolam. Further, sarmazenil is often used in combination with atipamezole to reverse anesthesia induced by a cocktail of drugs that includes midazolam [, ].

Bretanzenil

Compound Description: Bretanzenil is a BZR partial agonist with intermediate intrinsic efficacy [].

Relevance: Similar to Sarmazenil, bretazenil acts on the BZR but exhibits a different level of intrinsic efficacy. Both compounds are less effective in precipitating withdrawal reactions in diazepam-treated squirrel monkeys compared to the full antagonist flumazenil []. This suggests that BZR ligands with lower intrinsic efficacy (partial agonists) are less likely to induce dependence and withdrawal compared to full agonists.

Ro 41-7812

Compound Description: Ro 41-7812 is another BZR partial agonist with intermediate intrinsic efficacy [].

Relevance: Ro 41-7812, along with bretazenil and Sarmazenil, exhibit less potency in precipitating withdrawal reactions in diazepam-treated monkeys compared to flumazenil []. This highlights the importance of intrinsic efficacy in determining the dependence liability of BZR ligands.

ZK 93426

Relevance: Unlike Sarmazenil and flumazenil, ZK 93426 was unable to precipitate withdrawal in diazepam-treated monkeys even at the highest tested dose []. This further strengthens the correlation between intrinsic efficacy of BZR ligands and their ability to precipitate withdrawal.

Oxazepam

Relevance: Oxazepam was found to block the discriminative stimulus effects of pentylenetetrazol (PTZ) in mice, similar to the effect seen with Sarmazenil at specific doses [, ]. This indicates that both drugs can interact with the effects of PTZ, possibly through their actions at the BZR.

Ro 15–4513

Compound Description: Ro 15–4513 is a benzodiazepine receptor ligand with partial inverse agonist properties [, ].

Compound Description: These compounds belong to the quinolizinone class and act as partial agonists at the BZR. They exhibit anxiolytic and anticonvulsant effects with minimal motor impairment [].

Relevance: These quinolizinones, along with Sarmazenil, demonstrate the potential of developing BZR partial agonists as safer alternatives to full agonists for treating anxiety and seizures. They share a reduced dependence liability profile compared to full BZR agonists like triazolam and alprazolam [].

Tiletamine-Zolazepam

Relevance: Sarmazenil effectively shortened the duration of anesthesia and eliminated excitatory behavior during recovery from TZ anesthesia in cheetahs []. This indicates that sarmazenil can antagonize the effects of zolazepam, the benzodiazepine component of TZ, highlighting its clinical utility in reversing benzodiazepine-induced effects.

Climazolam

Relevance: Sarmazenil was used to antagonize the effects of climazolam in a study investigating a completely antagonizable anesthesia regimen in guinea pigs []. The successful reversal of climazolam's effects by sarmazenil showcases its efficacy as a benzodiazepine antagonist in a clinical setting. Additionally, sarmazenil was also used to reverse the effects of climazolam in a study examining the physiologic effects of a climazolam-ketamine anesthesia combination in ponies [].

Properties

CAS Number

78771-13-8

Product Name

Sarmazenil

IUPAC Name

ethyl 7-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Molecular Formula

C15H14ClN3O3

Molecular Weight

319.74 g/mol

InChI

InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3

InChI Key

WSDBAFQWNWJTNG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C

Solubility

Soluble in DMSO

Synonyms

Sarmazenil; Sarmazenilum;

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.